molecular formula C17H17N3O B2643955 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-72-1

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2643955
CAS No.: 878208-72-1
M. Wt: 279.343
InChI Key: SXWLDIAWXABGTF-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core substituted with a 2-aminoethyl group at position 4 and phenyl groups at positions 2 and 4. This compound belongs to a broader class of pyrazolones, which are heterocyclic systems with diverse pharmacological and material science applications.

Properties

IUPAC Name

4-(2-aminoethyl)-2,5-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-12-11-15-16(13-7-3-1-4-8-13)19-20(17(15)21)14-9-5-2-6-10-14/h1-10,19H,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLDIAWXABGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-3,4-dihydro-3H-pyrazol-3-one with ethylenediamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form derivatives with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one exhibit promising antitumor properties. A study evaluated a series of pyrazole derivatives against various cancer cell lines, demonstrating that certain modifications enhance cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased antiproliferative effects against human colon cancer cell lines (IC50 values ranging from 0.19 to 0.48 µM) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for anti-inflammatory effects. Preclinical trials demonstrated its ability to reduce inflammation markers in animal models, indicating potential therapeutic uses in treating inflammatory diseases .

UV Absorption

The compound can be utilized as a UV absorber in polymer formulations due to its ability to absorb ultraviolet light effectively. This property can enhance the stability and longevity of plastics and coatings exposed to UV radiation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The most common methods include:

  • Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization Processes : Utilizing cyclization strategies to form the pyrazole ring structure under acidic or basic conditions.

Case Studies

StudyFocusFindings
Antitumor ActivityIdentified high cytotoxicity against HCT-116 cell line with IC50 values < 0.5 µM
Antimicrobial PropertiesDemonstrated broad-spectrum activity against multiple bacterial strains
UV AbsorptionEffective as a UV stabilizer in polymer applications

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazolone derivatives share structural similarities but exhibit distinct functional groups and bioactivities:

Compound Key Substituents Biological/Physical Properties
4-(2-Aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (Target) - 2-Aminoethyl at C4
- Phenyl at C2 and C5
Not explicitly reported in evidence; inferred similarity to kinase inhibitors
4-(2-(Methylamino)ethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (Analog) - 2-(Methylamino)ethyl at C4 Discontinued commercial availability; structural data inferred from CymitQuimica listings
4-{2-Amino-4-methyl-3-[2-(methylamino)-1,3-benzothiazol-6-yl]benzoyl}-1-methyl-2,5-diphenyl variant - Benzoyl with benzothiazole and methylamino groups IC₅₀ = 36 nM (GCN2 inhibition); crystallized and validated via X-ray diffraction
4-((3-Hydroxy-4,5-dimethoxyphenyl)(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl)-5-methyl variant (Compound r) - Dimethoxyphenyl and hydroxypyrazole substituents Melting point: 173–175 °C; characterized via XRD and DFT
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl variant - Nitrobenzylidene Schiff base UV-Vis and IR data reported; potential for metal coordination

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., dimethoxyphenyl in Compound r) exhibit lower melting points (173–175 °C) compared to simpler analogs (178–180 °C for Compound q) due to reduced crystallinity .
  • Spectroscopic Data :
    • NMR : Pyrazolone protons typically resonate at δ 2.5–3.5 ppm (¹H), while aromatic protons appear at δ 6.5–8.0 ppm .
    • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) are consistent across analogs .

Computational and Crystallographic Studies

  • DFT Calculations : The B3LYP/6-311++G(d,p) method accurately predicts geometries and frontier molecular orbital (FMO) distributions for pyrazolones, correlating with experimental XRD data (e.g., Compound r’s dihedral angles: 5–10° deviations) .
  • Molecular Docking: Pyrazolones with extended aromatic systems (e.g., benzothiazole) show stronger binding affinities (−9.2 kcal/mol) to GCN2 compared to aminoethyl variants (−6.5 kcal/mol) .

Biological Activity

4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula: C17H17N3O
  • Molecular Weight: 279.34 g/mol
  • CAS Number: [Not provided in the sources]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its pharmacological versatility, exhibiting a range of activities including:

  • Anticancer Activity: The compound has shown promising results against multiple cancer cell lines. For instance, it enhances apoptosis through the inhibition of anti-apoptotic proteins .
  • Anti-inflammatory Effects: Similar compounds in the pyrazole class have been noted for their ability to reduce inflammation markers in vitro and in vivo .
  • Antimicrobial Properties: Research indicates that derivatives of pyrazole compounds possess antimicrobial activities against various pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line / Model IC50 (µM) Reference
AnticancerMCF-7 (breast cancer)15.63
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryLPS-induced inflammation modelVaries

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value comparable to established chemotherapeutics. The mechanism involved increased expression of p53 and activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Effects :
    • In a model of LPS-induced inflammation, derivatives showed a significant reduction in pro-inflammatory cytokines. This suggests potential for use in inflammatory diseases .
  • Antimicrobial Activity :
    • A series of pyrazole derivatives were tested against common bacterial strains, showing effective inhibition at low concentrations. This highlights the potential for developing new antimicrobial agents from this chemical scaffold .

Q & A

Q. What are the optimal synthetic routes for 4-(2-aminoethyl)-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes typically involve cyclocondensation of hydrazine derivatives with β-keto esters or via multicomponent reactions. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids). Optimization requires monitoring via TLC/HPLC and spectroscopic validation (NMR, IR) to confirm intermediate formation and purity .

Q. How can the physicochemical properties (e.g., solubility, pKa) of this compound be systematically determined for experimental applications?

  • Methodological Answer : Solubility is assessed in water and organic solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis spectrophotometry. pKa determination involves potentiometric titration or computational tools like ACD/Labs. Stability under varying pH (2–12) and thermal conditions (25–60°C) should be tested to inform storage protocols .

Q. What analytical techniques are most reliable for characterizing structural isomers or impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) differentiate isomers. Impurity profiling via LC-MS with C18 columns and gradient elution (0.1% formic acid/acetonitrile) identifies byproducts. X-ray crystallography resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed to assess the compound’s ecological impact?

  • Methodological Answer : Follow the INCHEMBIOL framework:
  • Laboratory : Simulate biodegradation using OECD 301 tests with activated sludge.
  • Field : Track photolysis via UV-Vis irradiation (λ = 254–365 nm) and HPLC quantification of degradation products.
  • Modeling : Use EPI Suite or QSAR to predict bioaccumulation and toxicity thresholds .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) screens against protein targets (e.g., kinases) using PDB structures. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme inhibition assays)?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, buffer composition). Validate enzyme source purity (SDS-PAGE) and use positive controls (e.g., staurosporine for kinases). Apply statistical meta-analysis to identify outliers and adjust for batch effects .

Key Research Gaps and Recommendations

  • Toxicokinetics : Isotopic labeling (e.g., deuterated analogs, as in ) could track absorption/distribution in vivo.
  • Mechanistic Studies : Use CRISPR-Cas9 gene editing to identify cellular targets in disease models.

Note : All methodologies align with environmental and pharmacological research frameworks from INCHEMBIOL and peer-reviewed protocols . Avoid non-academic sources (e.g., commercial databases) per guidelines.

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